![molecular formula C7H13N B13320352 (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B13320352.png)
(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound characterized by its unique structural framework. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and strained ring system. The structure consists of a seven-membered ring with a nitrogen atom attached to the second carbon, making it an important scaffold in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to yield the desired amine . Another approach includes the Diels–Alder reaction of furans with olefinic or acetylenic compounds, followed by subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The use of photochemistry and [2 + 2] cycloaddition reactions has also been explored to access new building blocks for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can be further utilized in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: The compound is utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism by which (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
- (1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-
- (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-ol
Uniqueness: (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine stands out due to its amine functionality, which imparts unique reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and receptor modulators.
Eigenschaften
Molekularformel |
C7H13N |
|---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
(1S,2R,4S)-bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6-,7+/m0/s1 |
InChI-Schlüssel |
JEPPYVOSGKWVSJ-LYFYHCNISA-N |
Isomerische SMILES |
C1C[C@H]2C[C@H]1C[C@H]2N |
Kanonische SMILES |
C1CC2CC1CC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


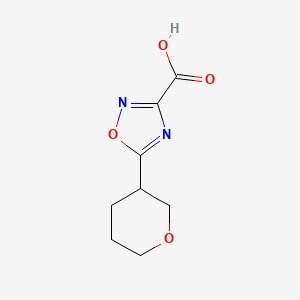
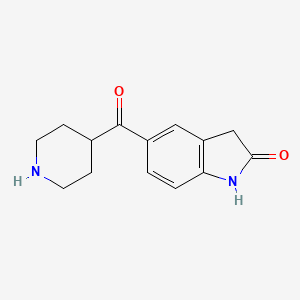

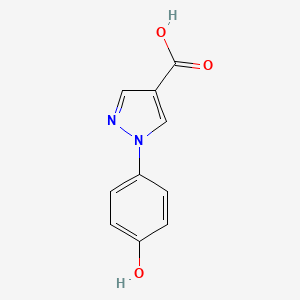
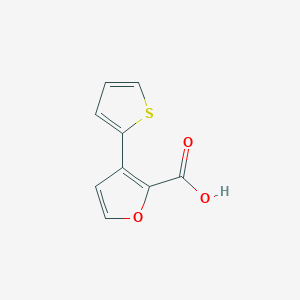
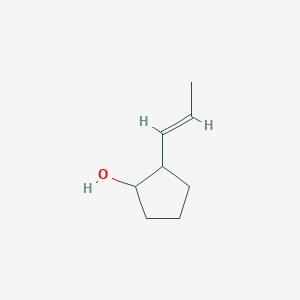

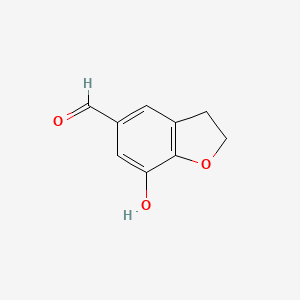
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13320330.png)

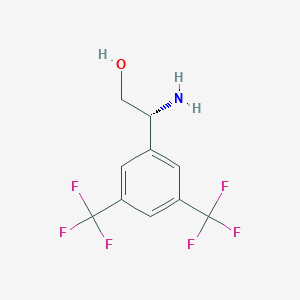
![Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B13320343.png)


